Desmethyl-5'-methoxylaudanosine

Description

Context and Significance within Isoquinoline (B145761) Alkaloid Research

Isoquinoline alkaloids are a class of naturally occurring compounds that have been a cornerstone of drug discovery for centuries, yielding potent analgesics, antimicrobials, and anticancer agents. rsc.orgmdpi.com The significance of Desmethyl-5'-methoxylaudanosine lies not in its own direct therapeutic application, but as a pivotal precursor in the multi-step synthesis of the neuromuscular blocking agent, mivacurium (B34715) chloride. nih.gov Neuromuscular blocking agents are essential in modern medicine, used during surgery to induce muscle relaxation. clockss.org

The general synthetic strategies for isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide the foundational chemistry for creating the core isoquinoline scaffold present in this compound. researchgate.net These established methods are continuously being refined to improve yields, reduce waste, and control the stereochemistry of the final product, which is often crucial for its biological activity.

Research Trajectory and Future Directions

The research trajectory for this compound has been intrinsically linked to the development and manufacturing of mivacurium chloride. Initial research would have focused on establishing a reliable and scalable synthesis of this intermediate. As with many synthetic intermediates, a primary goal is to optimize the synthetic route to maximize efficiency and minimize cost.

Looking ahead, the future of research involving this compound is likely to follow several paths. One direction is the continued refinement of its synthesis. Advances in catalytic asymmetric synthesis and flow chemistry could offer greener and more cost-effective methods for its production. rsc.org

Furthermore, while its primary role is as an intermediate, the exploration of the biological activities of this compound and its derivatives represents a potential avenue for future research. The vast chemical space occupied by isoquinoline alkaloids suggests that even subtle structural modifications can lead to significant changes in pharmacological properties. mdpi.com It is conceivable that derivatives of this compound could be synthesized and screened for other biological activities, a common practice in drug discovery to maximize the value of a synthetic pathway. This exploration could uncover novel therapeutic applications beyond its current use as a precursor. The ongoing search for new drugs from natural product scaffolds ensures that even established intermediates like this compound remain subjects of scientific interest. rsc.org

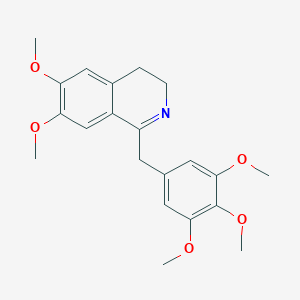

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQNZPHFAPHRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-11-9 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The synthesis of Desmethyl-5'-methoxylaudanosine, chemically identified as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be inferred from established methods for preparing structurally similar 1-benzyl-3,4-dihydroisoquinolines and its role as a precursor in the synthesis of neuromuscular blocking agents like mivacurium (B34715) chloride.

The construction of this compound is typically embedded within a multi-step synthesis of more complex target molecules. A common approach involves the Bischler-Napieralski reaction. This reaction forms the 3,4-dihydroisoquinoline (B110456) ring system, which is the core of the target molecule.

The general sequence involves the acylation of a phenethylamine (B48288) derivative with a phenylacetic acid derivative, followed by a cyclodehydration reaction using a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For this compound, this would involve the reaction of N-(3,4-dimethoxyphenethyl)-3,4,5-trimethoxyphenylacetamide. The subsequent cyclization of this amide intermediate yields the target 3,4-dihydroisoquinoline.

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to form 3,4-dihydroisoquinolines. wikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

For the synthesis of a precursor to this compound, a suitable β-phenylethylamine, such as 3,4-dimethoxyphenethylamine (B193588), would be reacted with an appropriate aldehyde, like 3,4,5-trimethoxyphenylacetaldehyde. The resulting tetrahydroisoquinoline can then be selectively oxidized to the corresponding 3,4-dihydroisoquinoline. It is important to note that the Pictet-Spengler reaction with less nucleophilic aromatic rings, such as the 3,4-dimethoxyphenyl group, generally requires harsher conditions, like refluxing with strong acids, compared to more electron-rich systems like indoles. wikipedia.org

While specific "alternative direct synthesis" routes for this compound are not prominently documented, variations of the Bischler-Napieralski reaction offer a relatively direct approach. One such method involves a one-pot synthesis of the related compound 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxyphenethylamine using a formylation reagent followed by catalytic ring closure. google.com This core could then be functionalized at the 1-position, although this is a less direct approach to this compound itself.

Research into the synthesis of related compounds, such as 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline, also relies on the cyclization of an amide precursor using acidic catalysts, highlighting the prevalence of this general strategy. google.com

Precursors and Intermediate Compounds in Synthesis

The successful synthesis of this compound is critically dependent on the selection and preparation of appropriate precursors and the characterization of key intermediates.

The primary building blocks for the most common synthetic routes leading to this compound are a substituted phenethylamine and a substituted phenylacetic acid or its equivalent.

| Starting Material | Chemical Name | Role in Synthesis |

| Homoveratrylamine | 3,4-Dimethoxyphenethylamine | Provides the dimethoxy-substituted benzene (B151609) ring and the ethylamine (B1201723) portion that will form part of the dihydroisoquinoline ring. |

| 3,4,5-Trimethoxyphenylacetic acid | 3,4,5-Trimethoxyphenylacetic acid | Provides the 3,4,5-trimethoxyphenylmethyl substituent at the 1-position of the isoquinoline (B145761) core. |

| 3,4,5-Trimethoxyphenylacetaldehyde | 3,4,5-Trimethoxyphenylacetaldehyde | Serves as the carbonyl component in a potential Pictet-Spengler reaction approach. |

These starting materials are typically commercially available or can be synthesized through established organic chemistry methods.

A key intermediate in the Bischler-Napieralski approach is the N-acylated phenethylamine.

| Intermediate | Chemical Name | Formation | Characterization |

| Amide Intermediate | N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide | Formed by the condensation of homoveratrylamine and 3,4,5-trimethoxyphenylacetic acid or its activated derivative (e.g., acid chloride). | Typically characterized by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the amide bond formation and the presence of the aromatic rings. |

| Tetrahydroisoquinoline Intermediate | 1-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | Formed via a Pictet-Spengler reaction between homoveratrylamine and 3,4,5-trimethoxyphenylacetaldehyde. | Characterized by techniques like mass spectrometry to confirm the molecular weight and NMR spectroscopy to elucidate the structure of the newly formed heterocyclic ring. |

The final product, this compound, is a light yellow solid and is identified by its unique CAS number, 61349-11-9. pharmaffiliates.com Its structure is confirmed using a combination of spectroscopic techniques.

Optimization of Synthetic Parameters

The efficiency of any synthetic route is intrinsically linked to the careful optimization of reaction conditions. For the synthesis of this compound and its analogs, key parameters such as solvent systems and stoichiometric control play a crucial role in maximizing yield and purity.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent can significantly impact the outcome of the foundational reactions used to construct the tetrahydroisoquinoline skeleton, such as the Bischler-Napieralski and Pictet-Spengler reactions. In the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, the choice of a dehydrating agent and solvent is critical. mdpi.comumn.edu For instance, reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly employed, often in solvents like toluene (B28343) or xylene at elevated temperatures to facilitate the ring closure. umn.edu Microwave-assisted synthesis has also emerged as a viable option to accelerate these reactions. umn.edu

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is also sensitive to solvent effects and the nature of the catalyst. wikipedia.orgtcichemicals.com While traditionally carried out in protic solvents with acid catalysis, studies have shown that aprotic media can sometimes lead to superior yields. tcichemicals.com The reaction rate and selectivity can be influenced by temperature, with some reactions proceeding well at room temperature while others require heating. depaul.edu For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and stronger acids may be necessary to drive the reaction to completion. wikipedia.org

The optimization of reaction conditions extends to the subsequent reduction of the initially formed dihydroisoquinoline intermediate. For example, in the synthesis of related tetrahydroisoquinolines, the choice of solvent can dramatically affect the enantioselectivity of asymmetric hydrogenation. One study on the rhodium-catalyzed asymmetric hydrogenation of isoquinolines found that a solvent mixture of dichloromethane (B109758) (DCM) and isopropanol (B130326) (iPrOH) in a 2:1 ratio significantly increased the enantiomeric excess (ee) to 99%. researchgate.net This highlights the profound influence of the solvent system on the stereochemical outcome.

Stoichiometric Control and Yield Enhancement

Careful control of the stoichiometry of reactants and reagents is fundamental to maximizing the yield of this compound. In multi-step syntheses, ensuring the efficient conversion of each intermediate is paramount. For instance, in a Bischler-Napieralski cyclization, the amount of the dehydrating agent, such as POCl₃, must be carefully calibrated to ensure complete cyclization without promoting side reactions. mdpi.com

Yield enhancement can also be achieved by strategically choosing the synthetic route. For example, the synthesis of (S)-laudanosine, a closely related alkaloid, has been achieved through various methods, including those that proceed via a reductive amination pathway. researchgate.net The efficiency of such steps is highly dependent on the stoichiometry of the amine, the carbonyl compound, and the reducing agent.

Furthermore, in enantioselective syntheses employing chiral auxiliaries, the stoichiometry of the auxiliary itself is a key consideration. While ideally used in catalytic amounts, many chiral auxiliaries are required in stoichiometric quantities to achieve high levels of diastereoselectivity. nih.gov However, the ability to recover and reuse the auxiliary can mitigate this drawback. nih.gov In catalytic asymmetric reactions, the catalyst loading is a critical parameter to optimize, balancing reaction efficiency with cost.

Enantioselective Synthesis Strategies

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of enantioselective synthetic strategies is of paramount importance. These strategies primarily involve the use of chiral auxiliaries and asymmetric catalysis to control the formation of the desired enantiomer.

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov A variety of chiral auxiliaries have been successfully employed in the synthesis of chiral tetrahydroisoquinolines. researchgate.net

One notable example is the use of Evans oxazolidinones. umn.edunih.gov These auxiliaries, attached to a carboxylic acid derivative, can direct the stereoselective alkylation or aldol (B89426) reactions at the α-position. umn.edunih.gov The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction. The auxiliary can then be cleaved under mild conditions to reveal the chiral product.

Another effective class of chiral auxiliaries are sulfinamides, such as tert-butylsulfinamide. researchgate.net These can be condensed with an aldehyde or ketone to form a chiral N-sulfinylimine. The subsequent addition of a nucleophile, such as a Grignard reagent, to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be readily removed to afford the chiral amine. This approach has been successfully applied to the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. researchgate.net

| Chiral Auxiliary Type | Example Auxiliary | Application in Tetrahydroisoquinoline Synthesis | Key Features |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation and aldol reactions to set stereocenters prior to cyclization. umn.edunih.gov | High diastereoselectivity, well-established, removable under various conditions. nih.gov |

| Sulfinamides | tert-Butylsulfinamide | Diastereoselective addition of nucleophiles to chiral N-sulfinylimines. researchgate.net | Effective for the synthesis of chiral 1-substituted tetrahydroisoquinolines. researchgate.net |

| Pseudoephedrine | (R,R)- and (S,S)-Pseudoephedrine | Used to form chiral amides that undergo diastereoselective alkylation. nih.gov | Derived from a natural product, directs alkylation via a chelated intermediate. nih.gov |

| Camphorsultam | Oppolzer's Sultam | Employed in various asymmetric reactions including Michael additions. nih.gov | Provides high levels of asymmetric induction. nih.gov |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. mdpi.com A primary strategy for the asymmetric synthesis of tetrahydroisoquinolines is the enantioselective reduction of a prochiral dihydroisoquinoline intermediate.

Transition metal catalysts, particularly those based on rhodium and ruthenium, have proven highly effective in the asymmetric hydrogenation of C=N bonds. acs.org Chiral ligands, often bidentate phosphines, coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the substrate. For instance, rhodium complexes with chiral phosphine-thiourea ligands have been shown to catalyze the asymmetric hydrogenation of isoquinolines with high conversion and enantioselectivity, reaching up to 99% ee. researchgate.net Similarly, ruthenium complexes are also widely used for the asymmetric hydrogenation of imines and enamines. acs.org

Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas, is another powerful technique. nih.gov Chiral rhodium and iridium catalysts are effective for the asymmetric transfer hydrogenation of dihydroisoquinolines, providing access to chiral tetrahydroisoquinolines. researchgate.net

| Catalyst System | Substrate Type | Key Features |

| Rhodium-phosphine complexes | Dihydroisoquinolines | High enantioselectivities in asymmetric hydrogenation. researchgate.netacs.org |

| Ruthenium-phosphine complexes | Dihydroisoquinolines, Imines | Widely used for asymmetric hydrogenation, can be heterogeneous. acs.org |

| Iridium complexes | Dihydroisoquinolines, Imines | Effective for asymmetric transfer hydrogenation. acs.org |

Enantiomeric Purity Assessment and Control in Synthesis

The assessment of enantiomeric purity is a critical step in any enantioselective synthesis. The most common technique for determining the enantiomeric excess (ee) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netnih.gov These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

The development of a reliable HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.gov For tetrahydroisoquinoline alkaloids, various chiral columns and mobile phase systems have been successfully employed. nih.gov

Control of enantiomeric purity during the synthesis is achieved through the careful selection and application of the chosen enantioselective method. In syntheses involving chiral auxiliaries, the diastereomeric intermediates can often be separated by standard chromatographic techniques or crystallization, allowing for the isolation of a single diastereomer which is then converted to the enantiomerically pure product. In asymmetric catalysis, the enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and the reaction conditions. Achieving high enantiomeric purity often requires screening of different catalysts, ligands, solvents, and temperatures to find the optimal combination for the specific substrate.

Chemical Reactivity and Derivative Formation

The reactivity of this compound is primarily centered around the nitrogen atom of the dihydroisoquinoline ring and the potential for modification of its aromatic and benzylic positions. These reactive sites allow for a variety of chemical transformations, leading to the formation of diverse derivatives.

Oxidation Reactions and Resulting Products

Specific details regarding the direct oxidation of this compound are not extensively documented in the reviewed literature. However, the broader class of benzylisoquinoline alkaloids is known to undergo oxidative reactions. For instance, some benzylisoquinoline alkaloids exhibit antioxidant properties, suggesting they can be oxidized. thieme-connect.com The oxidation of related alkaloids can lead to the formation of phenoxy radicals when free hydroxyl groups are present. thieme-connect.com In other cases, oxidation can result in cytotoxic compounds. google.com It is plausible that oxidation of Des-methyl-5'-methoxylaudanosine could lead to the formation of N-oxides or modifications to the aromatic rings, though specific products have not been detailed.

Reduction Reactions and Resulting Products

The dihydroisoquinoline core of this compound contains an imine-like C=N bond within the heterocyclic ring system, which is susceptible to reduction. A common method for the reduction of related 3,4-dihydroisoquinolines is the use of hydride reducing agents. For instance, a method for preparing 5'-methoxylaudanosine (B601609) involves the reduction of a 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride intermediate with potassium borohydride (B1222165). chemicalbook.com This type of reduction converts the C=N double bond to a C-N single bond, yielding the corresponding tetrahydroisoquinoline.

Applying this to this compound (3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline), reduction with a reagent like sodium borohydride would yield 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline. researchgate.net

Table 1: Reduction of this compound

| Reactant | Reducing Agent | Product |

| This compound | Potassium Borohydride or Sodium Borohydride | 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline |

Nucleophilic Substitution Reactions

The nitrogen atom in the this compound structure is a nucleophilic center, particularly after reduction to the tetrahydroisoquinoline form. This nucleophilicity allows for substitution reactions, most notably N-alkylation. This reaction is a critical step in the synthesis of certain pharmaceutical agents where a quaternary ammonium (B1175870) salt is required. For example, in the synthesis of the neuromuscular blocking agent mivacurium chloride, a derivative of 5'-methoxylaudanosine undergoes N-alkylation. google.com A patent for the preparation of mivacurium chloride describes the coupling of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride. google.com This indicates that the tertiary amine of a laudanosine-type structure can react with alkylating agents to form quaternary ammonium salts.

A plausible nucleophilic substitution reaction for this compound would involve its initial reduction to the tetrahydroisoquinoline, followed by N-alkylation. For instance, reaction with an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate) would lead to the corresponding N-alkylated quaternary ammonium salt. chemicalbook.com

Table 2: Nucleophilic Substitution (N-Alkylation) of Reduced this compound

| Reactant | Alkylating Agent | Product |

| 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | Methyl Iodide | N-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium iodide |

| 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | Dimethyl Sulfate | N-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium methyl sulfate |

Role in Complex Organic Molecule Synthesis

This compound's structural features make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical field.

Natural Product Analog Synthesis

While the direct use of this compound in the synthesis of natural product analogs is not explicitly detailed in the available literature, its core structure is closely related to numerous bioactive alkaloids. Tetrahydroisoquinoline-based natural products such as laudanosine (B1674548) and romneine have been synthesized from similar precursors. thieme-connect.com The synthesis of these and other alkaloids like glaucine (B1671577) and dicentrine (B1670447) often involves the strategic functionalization of the benzylisoquinoline skeleton. thieme-connect.com Therefore, this compound represents a potential starting material for the creation of analogs of these natural products, which could lead to compounds with novel biological activities.

Pharmaceutical Intermediate Applications

The most prominent application of this compound is as an intermediate in the synthesis of neuromuscular blocking agents. google.com Specifically, it is a precursor in the synthesis of mivacurium chloride, a short-acting, non-depolarizing skeletal muscle relaxant used in anesthesia. google.comchemicalbook.comgoogle.com

The synthesis of mivacurium chloride involves the coupling of two laudanosine-type molecules. google.comgoogle.com A patent describes a process for preparing mivacurium chloride by coupling N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride. google.com This highlights the importance of the laudanosine framework, for which this compound is a direct precursor. The synthesis involves the resolution of racemic 5'-methoxylaudanosine and subsequent N-alkylation and coupling to form the final dimeric drug substance. chemicalbook.com The purity and stereochemistry of the laudanosine intermediate are critical for the efficacy and safety of the final pharmaceutical product. Laudanosine itself is a metabolite of the neuromuscular-blocking drugs atracurium (B1203153) and cisatracurium. nih.gov

Biological Activities and Mechanistic Studies in Non Human Models

Receptor Binding and Modulation

There is no specific data from non-human model studies detailing the binding affinity or modulatory effects of Desmethyl-5'-methoxylaudanosine at various receptors.

Information regarding the interaction of this compound with neurotransmitter receptors is not available in the current body of scientific literature.

There are no published studies that define whether this compound acts as a competitive agonist or antagonist at any specific receptor sites.

Enzymatic Inhibition and Metabolic Pathway Modulation

The influence of this compound on enzymatic activity and metabolic pathways has not been a subject of published research.

Research has not yet explored the impact of this compound on the levels of various neurotransmitters in non-human models.

The effects of this compound on intracellular signaling cascades are currently unknown.

Neurobiological Research

There is a lack of neurobiological research focused on elucidating the specific effects of this compound within the central or peripheral nervous systems of non-human models.

Anticancer Research Applications

There is no available data on the mechanisms of apoptosis induction by this compound in cancer cell lines.

Research detailing the mechanisms of cell cycle arrest induced by this compound in oncological models could not be located.

No studies on the in vivo tumor growth inhibition by this compound in animal models were found.

Antimicrobial Spectrum and Activity

Information regarding the efficacy of this compound against gram-positive and gram-negative bacterial pathogens is not available in the searched literature.

Antifungal Properties and Preliminary Research

Direct research on the antifungal properties of this compound is not extensively documented in publicly available scientific literature. However, the broader class of isoquinoline (B145761) alkaloids, to which it belongs, has demonstrated a wide spectrum of antimicrobial activities, including antifungal effects. For instance, studies on various benzyltetrahydroisoquinoline alkaloids have shown inhibitory activity against a range of fungal pathogens. This suggests that this compound may also possess antifungal characteristics, though specific data on its efficacy, spectrum of activity, and mechanism of action are yet to be elucidated through dedicated studies. The general antifungal potential of this class of compounds is often attributed to their ability to interact with fungal cell membranes or interfere with essential cellular processes.

Comparative Biological Profiling with Related Alkaloids

To infer the potential biological activities of this compound, a comparative approach with structurally similar alkaloids is necessary. This involves examining structure-activity relationships within the isoquinoline alkaloid group and understanding the functional impact of specific structural modifications, such as methylation.

Table 1: Structural Features and Potential Bioactivity of Isoquinoline Alkaloids

| Structural Feature | Potential Impact on Bioactivity |

| Number and Position of Hydroxyl Groups | Can form hydrogen bonds, influencing target binding and solubility. |

| Number and Position of Methoxy (B1213986) Groups | Affects lipophilicity and metabolic stability. |

| Stereochemistry | The spatial arrangement of atoms can lead to stereospecific interactions with biological targets. |

| Quaternary Nitrogen | A positively charged nitrogen can enhance interaction with negatively charged biological molecules. |

Functional Distinctions from Methylated Analogs

The primary structural difference between this compound and its parent compound, laudanosine (B1674548), lies in the demethylation at a specific position. Laudanosine is a fully methylated benzyltetrahydroisoquinoline alkaloid. The absence of a methyl group at the 5'-position in this compound results in a free hydroxyl group, which can lead to significant functional distinctions.

This structural change can affect several properties:

Polarity and Solubility: The presence of a hydroxyl group increases the polarity of the molecule, which can alter its solubility in biological fluids and its ability to cross cell membranes.

Metabolism: A free hydroxyl group provides a site for further metabolic reactions, such as glucuronidation or sulfation, which can affect the compound's half-life and clearance from the body.

Target Interactions: As mentioned, the hydroxyl group can participate in hydrogen bonding, potentially leading to different or stronger interactions with biological targets compared to the methoxy group in laudanosine.

While laudanosine itself is primarily studied for its neurological effects as a metabolite of certain muscle relaxants, the functional consequences of its demethylation in the context of antifungal or other antimicrobial activities remain a subject for future investigation. Comparative studies are needed to determine if the structural alteration in this compound confers any advantageous biological properties over its methylated analogs.

Table 2: Comparison of this compound and Laudanosine

| Compound | Key Structural Feature | Potential Functional Implication |

| This compound | Presence of a hydroxyl group at the 5'-position. | Increased polarity, potential for hydrogen bonding, altered metabolic pathway. |

| Laudanosine | Methoxy group at the 5'-position. | Higher lipophilicity, different target interaction profile. |

Advanced Analytical and Purification Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a fundamental tool for separating Desmethyl-5'-methoxylaudanosine from reaction mixtures, byproducts, and other impurities. Different chromatographic methods are employed at various stages, from initial purification to final purity verification.

High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and quantitative analysis of this compound and its related compounds. nih.gov The method is prized for its high resolution and sensitivity. Typically, a reverse-phase HPLC method is developed, which allows for the effective separation of the target compound from its precursors and potential metabolites, such as O-desmethylated analogues. nih.gov

The separation is commonly achieved using a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, which may be buffered or contain additives like triethylamine (B128534) to improve peak shape and resolution. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with different polarities. nih.gov Detection is typically performed using UV spectrophotometry at a wavelength where the molecule exhibits strong absorbance, such as 270 nm. researchgate.net The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column | RP-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

For the initial purification of this compound on a larger scale, column chromatography is the method of choice. This technique involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system, or eluent, is used to carry the components of the mixture down the column at different rates depending on their polarity and affinity for the stationary phase. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) system), is used to elute the separated compounds.

Following column chromatography, recrystallization is employed to achieve a higher degree of purity. This process involves dissolving the partially purified compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions during the synthesis of this compound. researchgate.netuu.nl By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica-coated glass), the presence of starting materials, intermediates, and the final product can be visualized under UV light or with a chemical stain. uu.nl The separation occurs as a mobile phase moves up the plate via capillary action. Different compounds travel at different rates, resulting in distinct spots at various heights. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. uu.nl

Table 2: Example TLC Monitoring Data

| Compound | Rƒ Value (Ethyl Acetate/Hexane 1:1) |

|---|---|

| Starting Material | 0.75 |

| Reaction Intermediate | 0.50 |

Spectroscopic Characterization for Structural Elucidation

Once purified, the precise chemical structure of this compound is confirmed using spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information.

¹H NMR spectroscopy gives details on the number and type of hydrogen atoms in the molecule. rsc.org The chemical shift (δ) of each proton signal indicates its electronic environment, the integration value corresponds to the number of protons generating the signal, and the multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. caltech.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The chemical shifts of the methoxy (B1213986) group carbons are particularly useful for confirming their position on the aromatic rings, typically appearing in the range of δ 55-62 ppm. researchgate.net The data from both ¹H and ¹³C NMR are used together to piece together the complete structure of the molecule. ajrconline.org

Table 3: Hypothetical ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.80 | s | 1H | Phenolic OH |

| 6.50-7.20 | m | 6H | Aromatic Protons |

| 3.75 | s | 3H | OCH₃ |

| 3.72 | s | 3H | OCH₃ |

| 3.68 | s | 3H | OCH₃ |

Table 4: Hypothetical ¹³C NMR Data for this compound (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 145.0-150.0 | Aromatic C-O |

| 125.0-135.0 | Aromatic C-C |

| 110.0-120.0 | Aromatic C-H |

| 60.5 | OCH₃ |

| 55.8 | OCH₃ |

| 55.6 | OCH₃ |

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. nih.gov The compound has a molecular formula of C₂₁H₂₅NO₅ and a monoisotopic mass of 371.1733 g/mol . In high-resolution mass spectrometry (HRMS), the compound is typically ionized to form a protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) of this ion with high precision, which for this compound would be expected at approximately m/z 372.1805. pharmaffiliates.com This accurate mass measurement allows for the confident determination of the elemental composition.

Tandem mass spectrometry (MS/MS) can provide further structural information. In this technique, the [M+H]⁺ ion is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Table 5: Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₅NO₅ |

| Molecular Weight | 371.43 g/mol pharmaffiliates.com |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ (HRMS) | m/z 372.1805 |

Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary and powerful technique for separating and quantifying enantiomers, thereby allowing for the determination of enantiomeric excess (% ee).

Chiral HPLC for Enantiomeric Excess Measurement

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of the enantiomeric purity of chiral compounds. The fundamental principle of this method lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This differential interaction leads to a difference in retention time for each enantiomer, allowing for their separation and subsequent quantification. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and success in resolving a wide range of chiral compounds. nih.gov

In the study of laudanosine (B1674548) and its analogues, several polysaccharide-based columns were screened. The findings indicated that Chiralcel OD (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (based on amylose tris(3,5-dimethylphenylcarbamate)) were particularly effective. For laudanosine, the Chiralcel OD column provided the highest resolution (Rs > 2.5), regardless of the mobile phase used. nih.gov For a propyl-derivative of laudanosine, the Chiralpak AD column with a methanol-based mobile phase yielded the best separation with a resolution value of 1.9. nih.gov

The mobile phase composition, including the type of organic modifier and the presence of additives, also plays a crucial role. In the aforementioned study, mobile phases consisting of methanol (MeOH) or acetonitrile (ACN) with a basic additive like diethylamine (B46881) (DEA) were employed. The use of a polar organic mode was highlighted as advantageous for semi-preparative applications, achieving high recovery and enantiomeric purity. nih.gov

The successful enantioseparation of laudanosine and its derivatives on these established chiral stationary phases suggests that a similar approach would be highly effective for the enantiomeric excess measurement of this compound. The development of a specific method would involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Below is a table summarizing the effective chiral HPLC conditions for related benzyltetrahydroisoquinoline alkaloids, which can serve as a starting point for method development for this compound.

Table 1: Chiral HPLC Conditions for Related Benzyltetrahydroisoquinoline Alkaloids

| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Laudanosine | Chiralcel OD | Not specified | > 2.5 | nih.gov |

| NOR (Normethoxylaudanosine) | Chiralpak AD / Chiralpak IA | Acetonitrile-based | > 1.5 | nih.gov |

| Br-LAU (Bromolaudanosine) | Chiralcel OD | Methanol-based | High | nih.gov |

Computational and Theoretical Research Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that allow for the three-dimensional visualization of a molecule and the simulation of its interaction with biological targets. These methods are crucial in the early stages of drug discovery for identifying potential mechanisms of action and for optimizing lead compounds.

Prediction of Receptor Binding Poses and Affinities

The prediction of how a small molecule like Desmethyl-5'-methoxylaudanosine might bind to a receptor is a key aspect of molecular docking. This process involves computationally placing the ligand into the binding site of a protein and scoring the different orientations, or "poses," to estimate the binding affinity. While specific docking studies on this compound are not extensively available in the public domain, the general methodology involves preparing a 3D structure of the ligand and the target receptor. Software such as AutoDock or Glide can then be used to perform the docking calculations. The results are typically presented as a table of binding energies for the top-ranking poses, indicating the most likely and stable interactions. For a hypothetical study, the predicted binding affinities could be presented as follows:

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| - | - | - |

| - | - | - |

Data in this table is hypothetical due to the absence of specific research on this compound.

Influence of Force Fields on Energy Minimization

The accuracy of molecular modeling studies is heavily dependent on the chosen force field, which is a set of parameters used to calculate the potential energy of a system of atoms. Different force fields (e.g., CHARMM, AMBER, GROMOS) can yield different results for the energy minimization of a molecule like this compound. Energy minimization is the process of finding the three-dimensional arrangement of atoms that has the lowest potential energy. The choice of force field can influence the predicted stable conformation of the molecule, which in turn affects the outcome of docking studies. Research in this area would typically compare the energy-minimized structures obtained with different force fields and analyze the resulting geometries.

Predictive ADME Studies (in silico)

In silico ADME prediction is a critical step in assessing the drug-like properties of a compound. These computational models can forecast how a molecule will be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities early in the drug development pipeline.

Cytochrome P450 Metabolism Liability Prediction

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. Predicting whether a compound like this compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for assessing its potential for drug-drug interactions and for understanding its metabolic stability. cambridgemedchemconsulting.comnih.govfrontiersin.orgnews-medical.netnih.gov In silico tools such as StarDrop™, ADMET Predictor™, or various web-based servers can be used for this purpose. These tools often use quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of known CYP substrates and inhibitors.

A hypothetical prediction of CYP450 liability for this compound might be summarized in the following table:

| CYP Isoform | Predicted Substrate Liability | Predicted Inhibitor Liability |

|---|---|---|

| CYP1A2 | Low | Low |

| CYP2C9 | Medium | Low |

| CYP2D6 | High | Medium |

| CYP3A4 | High | Medium |

This data is illustrative and based on general expectations for alkaloid-like structures, not on specific published research for this compound.

Machine Learning Applications in Enzymatic Transformations

The application of machine learning, particularly deep learning models, is revolutionizing the prediction of chemical reactions. These models can learn complex chemical rules from vast datasets of known reactions and predict the outcomes of new transformations.

Molecular Transformer Models for Reaction Prediction

Molecular Transformer models, inspired by neural machine translation, treat chemical reactions as a translation problem, converting a string of characters representing the reactants into a string representing the products. nih.govnih.govgithub.comarxiv.orggithub.com These models can be trained on large reaction databases to predict the products of various chemical and enzymatic transformations. For a compound like this compound, a trained Molecular Transformer could be used to predict the likely metabolites formed by enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. The model would take the SMILES (Simplified Molecular-Input Line-Entry System) string of this compound and the specific enzyme as input and generate the SMILES string of the predicted product. The accuracy of these predictions is continually improving as more data becomes available and model architectures are refined.

Predicting Enantioselectivity in Biocatalysis

The prediction of enantioselectivity in biocatalytic processes is a significant challenge in computational and theoretical chemistry. While specific computational studies on the biocatalysis of this compound are not extensively documented in publicly available research, the methodologies applied to structurally similar isoquinoline (B145761) alkaloids provide a framework for how such predictions are approached. These methods are crucial for understanding the factors that govern the stereochemical outcome of a reaction and for guiding the engineering of enzymes with desired enantioselectivity.

Computational approaches to predicting enantioselectivity in biocatalysis generally involve molecular modeling techniques that can simulate the interactions between a substrate and an enzyme at the atomic level. These techniques aim to elucidate the subtle energy differences between the transition states leading to the formation of different enantiomers. Key methodologies include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations.

Molecular docking studies can offer initial insights by predicting the preferred binding orientation of a substrate, such as a precursor to this compound, within the active site of an enzyme, for instance, an O-methyltransferase. The orientation that positions the substrate for optimal reaction with the catalytic residues and cofactors will be favored. By comparing the binding energies and geometries of the pro-(R) and pro-(S) conformations, a qualitative prediction of the enantioselectivity can be made.

For a more dynamic and accurate picture, molecular dynamics simulations are employed. MD simulations model the movement of atoms in the enzyme-substrate complex over time, providing insights into the conformational flexibility of both the enzyme and the substrate. By analyzing the trajectories, researchers can identify the most stable binding modes and the frequency of conformations that are productive for catalysis, leading to one enantiomer over the other.

The most rigorous and computationally intensive methods are hybrid QM/MM calculations. In this approach, the reactive part of the system, such as the substrate and the key amino acid residues in the active site, is treated with quantum mechanics, which provides a highly accurate description of the chemical reaction, including the breaking and forming of bonds. The rest of the enzyme is treated with the less computationally expensive molecular mechanics force fields. By calculating the energy barriers of the reaction pathways leading to the (R) and (S) products, QM/MM methods can provide quantitative predictions of enantioselectivity.

In the context of isoquinoline alkaloids, research has demonstrated the influence of the substrate's stereochemistry on the regioselectivity of enzymatic O-methylation. For example, studies on the in vivo O-methylation of the laudanosine (B1674548) precursor, tetrahydropapaveroline (B182428) (THP), in rat brain have shown that the chirality of the THP molecule dictates the position of methylation. nih.gov The (R)-(+)-enantiomer of THP is predominantly O-methylated at the 7 and 3' positions, whereas the (S)-(-)-enantiomer is methylated to a similar extent at the 6, 7, and 3' positions. nih.gov While this study focuses on regioselectivity rather than enantioselectivity of the enzyme itself, it highlights the critical role of the substrate's three-dimensional structure in determining the outcome of the biocatalytic reaction, a factor that is central to computational predictions of enantioselectivity.

The development of machine learning models also represents a burgeoning area in predicting biocatalytic outcomes. nih.gov By training algorithms on existing experimental data, these models can learn the complex relationships between substrate structure, enzyme sequence, and enantioselectivity. nih.gov Such an approach could, in principle, be applied to predict the enantioselectivity of the biocatalytic synthesis of this compound, provided a suitable dataset is available.

While direct computational studies on the enantioselective biocatalysis of this compound are yet to be widely published, the established computational and theoretical frameworks for other biocatalytic systems offer powerful tools to investigate and predict the stereochemical outcomes for this and other related isoquinoline alkaloids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Desmethyl-5'-methoxylaudanosine, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthetic routes typically involve multi-step alkaloid synthesis, including Pictet–Spengler cyclization or modifications of isoquinoline precursors. Critical parameters include solvent polarity (e.g., dichloromethane vs. methanol), reaction temperature (optimized between 60–80°C for cyclization steps), and stoichiometric ratios of intermediates like 3,4,5-trimethoxybenzyl derivatives . Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol. For reproducibility, experimental protocols must specify drying conditions (e.g., anhydrous Na₂SO₄) and characterize intermediates via TLC (Rf values) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Structural confirmation : High-resolution NMR (¹H/¹³C, DEPT-135) identifies methoxy groups (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare spectra with reported data for related isoquinoline alkaloids .

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. A single peak with >95% area indicates purity. Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 404.2 (C₂₂H₂₉NO₅) .

Q. What pharmacological activities have been preliminarily reported for this compound?

- Methodological Answer : Early studies suggest activity as a σ-receptor ligand or acetylcholinesterase inhibitor. In vitro assays (e.g., radioligand binding with [³H]-DTG for σ receptors) require standardized protocols: IC₅₀ determination via dose-response curves (n ≥ 3 replicates), with positive controls (e.g., haloperidol). In vivo models (e.g., scopolamine-induced memory impairment in rodents) should detail administration routes (oral vs. intraperitoneal) and pharmacokinetic sampling intervals .

Advanced Research Questions

Q. How can contradictory reports about this compound’s receptor binding affinities be resolved experimentally?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Systematic resolution involves:

- Cross-validation : Replicate binding assays (e.g., σ-1 vs. σ-2 receptors) under identical conditions, using HEK-293 cells expressing human receptors.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across studies.

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., enantiomeric purity; see for enantiomer-specific activity) .

Q. What computational strategies predict this compound’s metabolic stability and potential drug-drug interactions?

- Methodological Answer :

- ADME modeling : Use Schrödinger’s QikProp or SwissADME to predict CYP450 metabolism (e.g., CYP3A4/2D6 liability).

- Docking studies : Employ AutoDock Vina with σ-receptor crystal structures (PDB: 5HK1) to correlate binding poses with experimental IC₅₀ values. Force field selection (AMBER vs. CHARMM) significantly impacts energy minimization outcomes .

Q. What strategies improve stereochemical control during this compound synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes for hydrogenation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). For scale-up, optimize catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to maintain ee >98% .

Data Contradiction and Reproducibility

Q. Why do isolation yields of this compound from natural sources vary across studies?

- Methodological Answer : Variability stems from plant extraction methods (Soxhlet vs. ultrasound-assisted), seasonal alkaloid content fluctuations, and column chromatography resolution. Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.